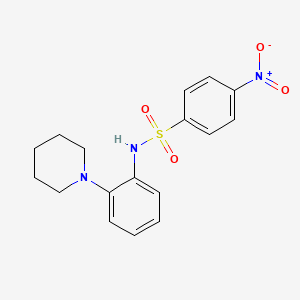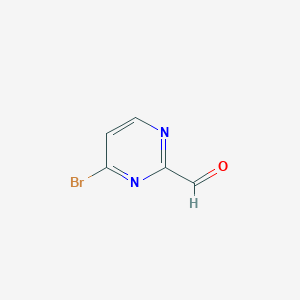![molecular formula C14H10N2O3 B11801773 Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a furo[3,2-c]pyridine moiety, and a carboxylate ester group. Its distinct chemical framework makes it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a pyridine derivative with a furan ring under specific conditions. For instance, the pyridone intermediate can be aromatized using phosphorus oxychloride, followed by reduction with zinc in acetic acid to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications, including:
Comparación Con Compuestos Similares
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate can be compared to other similar compounds, such as:
Furo[2,3-b]pyridine derivatives: These compounds share a similar furan-pyridine framework and exhibit comparable bioactivity.
Pyrazolopyridine derivatives: These compounds also feature a fused pyridine ring and have been studied for their enzyme inhibitory properties.
Pyrrolo[2,3-c]pyridine derivatives: These compounds have a different ring fusion pattern but show similar potential in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting bioactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H10N2O3 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
methyl 4-pyridin-2-ylfuro[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3 |
Clave InChI |
ZPNDTJFRTDXOPE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


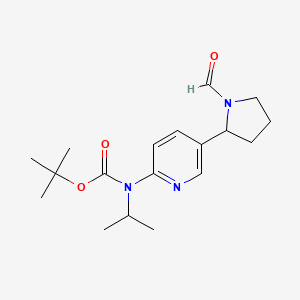
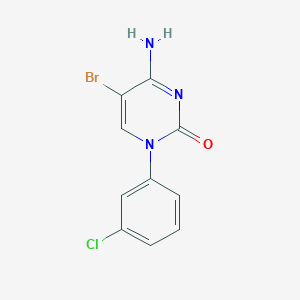

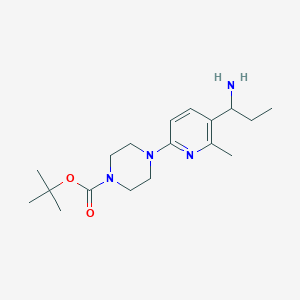
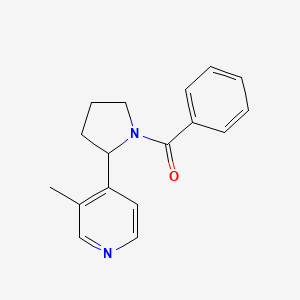
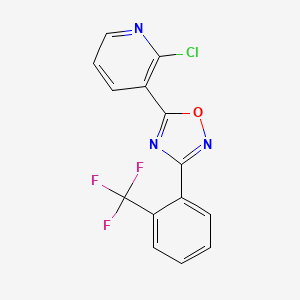
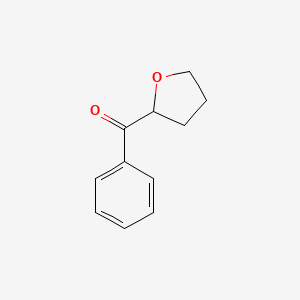
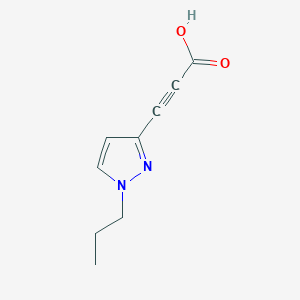
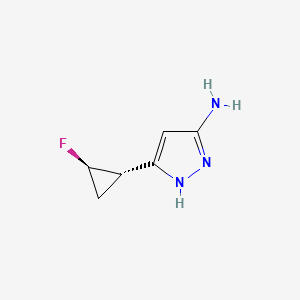

![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
